3-Bromopropan-1-ol;formic acid

Description

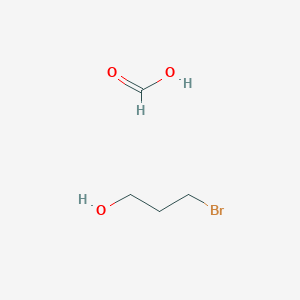

3-Bromopropan-1-ol (C₃H₇BrO) is a brominated primary alcohol characterized by a hydroxyl group (-OH) and a bromine atom on adjacent carbon atoms. It is a colorless liquid with a pungent odor and a boiling point of 164–165°C . Its reactivity stems from the electron-withdrawing bromine atom, which enhances the leaving-group ability in nucleophilic substitution reactions, making it valuable in organic synthesis. For example, it is used to prepare intermediates like 3-bromopropyl esters (e.g., ligustrazine hybrids) and mitochondria-targeted compounds (e.g., Mito-DHP1–3) .

Formic acid (HCOOH), the simplest carboxylic acid, has a pKa of 3.75, making it significantly stronger than acetic acid (pKa 4.76) . It is naturally produced in ant venom and microbial fermentation. Industrially, it is employed as a reducing agent in textile dyeing, a preservative in livestock feed, and a catalyst in Baeyer-Villiger reactions for antibiotic biosynthesis (e.g., formicamycins) . Its high acidity and small molecular size enable unique reactivity in biochemical and synthetic pathways.

Properties

CAS No. |

53452-10-1 |

|---|---|

Molecular Formula |

C4H9BrO3 |

Molecular Weight |

185.02 g/mol |

IUPAC Name |

3-bromopropan-1-ol;formic acid |

InChI |

InChI=1S/C3H7BrO.CH2O2/c4-2-1-3-5;2-1-3/h5H,1-3H2;1H,(H,2,3) |

InChI Key |

AGVKXBSMWIQIII-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)CBr.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopropan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, 3-Bromopropan-1-ol is produced by the bromination of 1-propanol. This process involves the use of bromine and a catalyst, such as phosphorus tribromide, to facilitate the reaction. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-Bromopropan-1-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: It acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-propanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include 3-hydroxypropyl derivatives.

Oxidation: Products include 3-bromopropanal and 3-bromopropanoic acid.

Reduction: The major product is 1-propanol.

Scientific Research Applications

3-Bromopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopropan-1-ol involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, leading to the formation of various substituted products. The hydroxyl group can also participate in oxidation and reduction reactions, forming different functional groups .

Comparison with Similar Compounds

Comparison of 3-Bromopropan-1-ol with Brominated Alcohols

Key Findings :

- Steric Effects : 3-Bromopropan-1-ol’s linear structure allows efficient Sₙ2 reactions, whereas branched analogs like 1-bromopropan-2-ol exhibit reduced reactivity due to steric hindrance .

- Stability: 2-Bromoethanol is prone to elimination under basic conditions, forming ethylene oxide derivatives, while 3-bromopropan-1-ol favors substitution .

Comparison of Formic Acid with Carboxylic Acids

Key Findings :

- Acidity: Formic acid’s lower pKa compared to acetic acid enhances its utility in reactions requiring strong proton donors, such as hydride reductions in fuel cells .

- Biosynthesis : Formic acid participates in unique pathways (e.g., formicamycin biosynthesis via ForX/ForY enzymes), whereas acetic acid is central to the citric acid cycle .

- Environmental Impact : Formic acid emissions (10–300 µg·m⁻²·h⁻¹ from heritage materials) are more temperature-sensitive than acetic acid, decreasing by 2–4× at 10°C vs. 23°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.